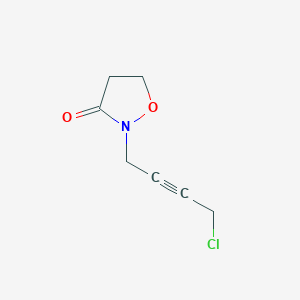
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is a chemical compound with the molecular formula C7H8ClNO. It is known for its unique structure, which includes an isoxazolidinone ring and a butynyl group substituted with chlorine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- typically involves the reaction of isoxazolidinone with 4-chloro-2-butyne under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoxazolidinone, followed by the addition of 4-chloro-2-butyne. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted isoxazolidinones, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Isoxazolidinone, 2-(4-bromo-2-butynyl)-: Similar structure but with a bromine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-iodo-2-butynyl)-: Similar structure but with an iodine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-methyl-2-butynyl)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
191277-31-3 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(4-chlorobut-2-ynyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H8ClNO2/c8-4-1-2-5-9-7(10)3-6-11-9/h3-6H2 |
InChI Key |
VPAKRCFQHJKJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CON(C1=O)CC#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















